molecular formula C25H24N4O4 B156360 Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- CAS No. 131604-14-3

Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)-

Cat. No. B156360
M. Wt: 444.5 g/mol
InChI Key: FNAPAZACNLHCHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- is not fully understood. However, it has been reported to inhibit the activity of certain enzymes, such as tyrosine kinase and phosphodiesterase. Inhibition of these enzymes can lead to the inhibition of cell proliferation and angiogenesis, which can be beneficial in the treatment of cancer. In addition, Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- has been shown to exhibit anti-inflammatory activity, which may be due to its ability to inhibit the production of certain cytokines.

Biochemical And Physiological Effects

Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- has been reported to exhibit various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells and induce apoptosis. It has also been reported to exhibit antifungal and antibacterial activities. In addition, Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- has been shown to inhibit the production of certain cytokines, which may be beneficial in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- in lab experiments is its potential therapeutic applications. It has been reported to exhibit various activities that can be beneficial in the treatment of cancer, fungal and bacterial infections, and inflammatory diseases. Another advantage is that it can be synthesized using different methods, which allows for the production of high purity and good yields of the desired product. However, one of the limitations of using Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- in lab experiments is that its mechanism of action is not fully understood. Further studies are needed to elucidate its mechanism of action and to determine its potential side effects.

Future Directions

There are several future directions for the study of Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)-. One direction is to investigate its potential as an anticancer agent. Further studies are needed to determine its efficacy in inhibiting the proliferation of cancer cells and inducing apoptosis. Another direction is to investigate its potential as an anti-inflammatory agent. Further studies are needed to determine its ability to inhibit the production of cytokines and its potential as a treatment for inflammatory diseases. In addition, further studies are needed to elucidate its mechanism of action and to determine its potential side effects.

Synthesis Methods

Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- can be synthesized using different methods. One of the commonly used methods is the reaction between 2-phenyl-3(4H)-quinazolinone and 2-bromo-N,N-bis(2-hydroxyethyl)acetamide in the presence of a base. Another method involves the reaction between 2-phenyl-3(4H)-quinazolinone and 2-chloro-N,N-bis(2-hydroxyethyl)acetamide in the presence of a base. Both methods have been reported to yield high purity and good yields of the desired product.

Scientific Research Applications

Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential as an anti-inflammatory agent. In addition, Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)- has been studied for its ability to inhibit certain enzymes, such as tyrosine kinase and phosphodiesterase.

properties

CAS RN

131604-14-3

Product Name

Benzamide, N,N-bis(2-hydroxyethyl)-4-((4-oxo-2-phenyl-3(4H)-quinazolinyl)amino)-

Molecular Formula

C25H24N4O4

Molecular Weight

444.5 g/mol

IUPAC Name

N,N-bis(2-hydroxyethyl)-4-[(4-oxo-2-phenylquinazolin-3-yl)amino]benzamide

InChI

InChI=1S/C25H24N4O4/c30-16-14-28(15-17-31)24(32)19-10-12-20(13-11-19)27-29-23(18-6-2-1-3-7-18)26-22-9-5-4-8-21(22)25(29)33/h1-13,27,30-31H,14-17H2

InChI Key

FNAPAZACNLHCHD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=CC=C(C=C4)C(=O)N(CCO)CCO

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC4=CC=C(C=C4)C(=O)N(CCO)CCO

Other CAS RN

131604-14-3

synonyms

N,N-bis(2-hydroxyethyl)-4-[(4-oxo-2-phenyl-quinazolin-3-yl)amino]benza mide

Origin of Product

United States

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